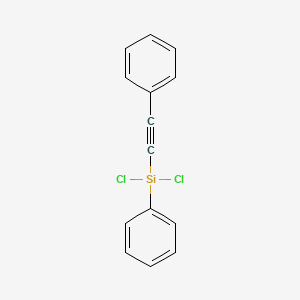
Dichloro(phenyl)(phenylethynyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(phenyl)(phenylethynyl)silane is an organosilicon compound characterized by the presence of two chlorine atoms, a phenyl group, and a phenylethynyl group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dichloro(phenyl)(phenylethynyl)silane can be synthesized through a Grignard reaction. This involves the reaction of phenylmagnesium bromide with trichlorosilane, followed by the addition of phenylacetylene. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: This compound can be reduced using hydride donors such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium alkoxides or amines in polar solvents.
Major Products Formed:
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
Substitution: Formation of substituted silanes with various functional groups
Aplicaciones Científicas De Investigación
Dichloro(phenyl)(phenylethynyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: Investigated for its potential use in the development of biomaterials.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its excellent thermal and chemical stability
Mecanismo De Acción
The mechanism by which dichloro(phenyl)(phenylethynyl)silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The phenylethynyl group can participate in π-π interactions, while the chlorine atoms can undergo substitution reactions, making the compound highly reactive and versatile in different chemical environments .
Comparación Con Compuestos Similares
Phenylsilane: Similar in structure but lacks the phenylethynyl group, making it less reactive in certain types of reactions.
Dichlorodiphenylsilane: Contains two phenyl groups instead of a phenyl and a phenylethynyl group, leading to different reactivity and applications.
Dimethylphenylsilane: Contains methyl groups instead of chlorine atoms, resulting in different chemical properties and uses
Uniqueness: Dichloro(phenyl)(phenylethynyl)silane is unique due to the presence of both phenyl and phenylethynyl groups, which confer distinct reactivity patterns and make it suitable for specialized applications in materials science and organic synthesis.
Propiedades
Número CAS |
122056-52-4 |
|---|---|
Fórmula molecular |
C14H10Cl2Si |
Peso molecular |
277.2 g/mol |
Nombre IUPAC |
dichloro-phenyl-(2-phenylethynyl)silane |
InChI |
InChI=1S/C14H10Cl2Si/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H |
Clave InChI |
ZJOQBZXGTHEVKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#C[Si](C2=CC=CC=C2)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


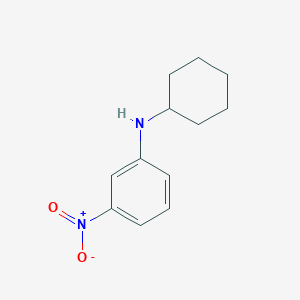
![4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine](/img/structure/B14297294.png)
![1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole](/img/structure/B14297300.png)
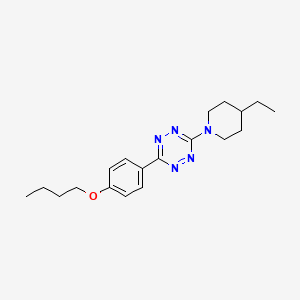
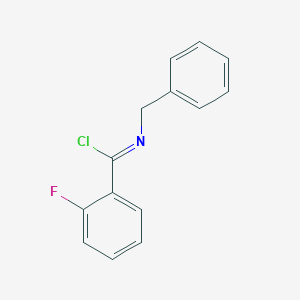
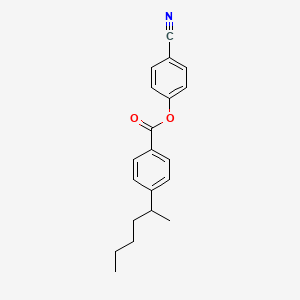
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-hydroxy-1,3-dioxo-,1,1-dimethylethyl ester](/img/structure/B14297327.png)


![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14297350.png)

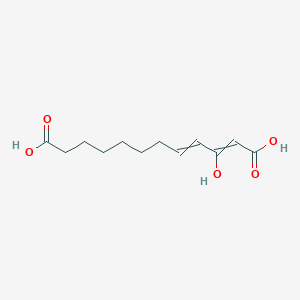

![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
